ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE
Overview
Description
ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzothiophene ring fused with a thiazole ring, making it a unique structure in the realm of heterocyclic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene with ethyl acetoacetate under specific conditions to form oxobutanamide derivatives . These intermediates are then reacted with thiazole derivatives to yield the final product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or organometallic reagents under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole or benzothiophene derivatives. These products can further undergo additional reactions to form more complex molecules with potential biological activities .
Scientific Research Applications
ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE has been extensively studied for its applications in various fields:
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- Tetrahydro-1-benzothieno[2,3-d]pyrimidine
Uniqueness
ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE stands out due to its unique combination of a benzothiophene ring and a thiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[2-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonylamino)-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-21-14(19)8-11-9-22-16(17-11)18-15(20)13-7-10-5-3-4-6-12(10)23-13/h7,9H,2-6,8H2,1H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXZWQMSAFKPOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(S2)CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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